![molecular formula C9H15NO3 B3060619 Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 57598-88-6](/img/structure/B3060619.png)

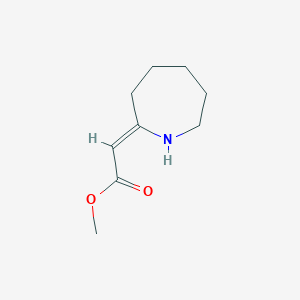

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

説明

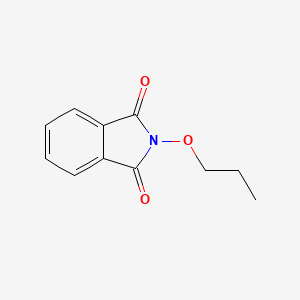

“Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate” is a chemical compound . It is used in the preparation of agonists at nicotonic acetylcholine receptors . It is also an impurity in the synthesis of Cevimeline, a novel muscarinic M1 and M3 receptor agonist .

Synthesis Analysis

The synthesis of this compound is related to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process is important in the synthesis of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular weight of “this compound” is 185.22 . The IUPAC name for this compound is methyl 3-hydroxyquinuclidine-3-carboxylate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are related to the asymmetric cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .科学的研究の応用

Structural Analysis and Spectroscopy

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has been extensively studied for its structural properties. Research involving α-hydroxyesters derived from this compound utilized IR and NMR spectroscopy, aiding in the unambiguous assignment of the bicyclic carbon and proton resonances. X-ray diffraction played a crucial role in determining the crystal structure of these compounds, offering insights into their molecular geometry and conformation (Arias-Pérez et al., 2003).

Conformational Preferences

The conformational behavior of this compound, particularly the methoxycarbonyl group, has been a subject of study. Utilizing molecular mechanics, ab initio, and density functional methods, researchers have explored the conformational preferences of this compound. Experimental and theoretical data both indicate a tendency for almost eclipsed conformations with varying degrees of distortion from ideal geometry (Arias-Pérez et al., 2003).

Potential Metabolites in Brain Imaging Agents

The compound has been used in synthesizing potential metabolites for brain imaging agents. This synthesis is crucial in understanding the bioactivity and efficacy of imaging agents in neurological studies (Andersen et al., 1997).

Application in Peptidomimetic Synthesis

Research has also extended into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, where derivatives of this compound have been described as conformationally constrained dipeptide isosteres. These findings have implications in the development of peptidomimetic compounds, which are important in therapeutic research (Guarna et al., 1999).

特性

IUPAC Name |

methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-8(11)9(12)6-10-4-2-7(9)3-5-10/h7,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIUKONHUZHETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN2CCC1CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384985 | |

| Record name | Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-88-6 | |

| Record name | Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。